(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine
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Overview
Description
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine is an organic compound that features a biphenyl group attached to a dihydroisoxazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Construction of the Dihydroisoxazole Ring: The dihydroisoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Oxides, ketones
Reduction: Reduced derivatives
Substitution: Substituted amines
Scientific Research Applications
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (3′,4′-Dimethyl [1,1′-biphenyl]-2-yl)methanamine
- 1-{[1,1’-biphenyl]-3-yl}methanamine hydrochloride
- (4’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine hydrochloride
Uniqueness
(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties compared to other biphenyl derivatives. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-11-15-10-16(18-19-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHPXMVPJWQYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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